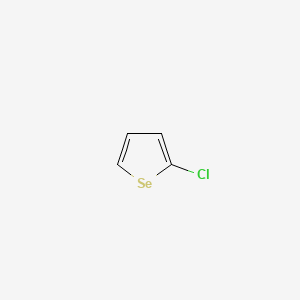
Selenophene, 2-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenophene, 2-chloro- is an organic compound that belongs to the family of selenophenes, which are selenium-containing heterocycles The compound is characterized by a five-membered ring structure with four carbon atoms and one selenium atom, and a chlorine atom attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of selenophene derivatives, including Selenophene, 2-chloro-, often involves cyclization reactions. One common method is the Fiesselmann procedure, where a β-chloro-aldehyde reacts with sodium selenide, followed by the addition of ethyl bromoacetate
Industrial Production Methods
Industrial production of selenophene derivatives typically involves large-scale cyclization reactions under controlled conditions. The use of catalytic systems, such as nickel or palladium-based catalysts, can enhance the efficiency and yield of the desired product . These methods are optimized to ensure high purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Selenophene, 2-chloro- undergoes various chemical reactions, including:
Electrophilic Substitution: Due to its aromatic nature, selenophene can undergo electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form selenophene 1,1-dioxide or reduced under specific conditions.
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated selenophenes, while oxidation can produce selenophene dioxides .
Wissenschaftliche Forschungsanwendungen
Selenophene, 2-chloro- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Selenophene, 2-chloro- involves its interaction with molecular targets and pathways within biological systems. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways . Additionally, the compound’s aromatic structure allows it to interact with various enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tellurophene: A tellurium analog of selenophene, which has different electronic properties and reactivity due to the larger atomic size of tellurium.
Uniqueness
Selenophene, 2-chloro- is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur and oxygen analogs. The compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
1449-67-8 |
|---|---|
Molekularformel |
C4H3ClSe |
Molekulargewicht |
165.49 g/mol |
IUPAC-Name |
2-chloroselenophene |
InChI |
InChI=1S/C4H3ClSe/c5-4-2-1-3-6-4/h1-3H |
InChI-Schlüssel |
FFRNOUSYMUYHLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[Se]C(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


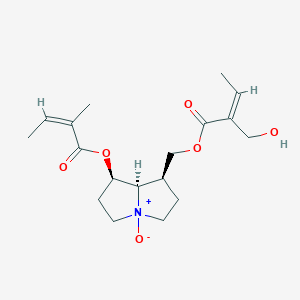
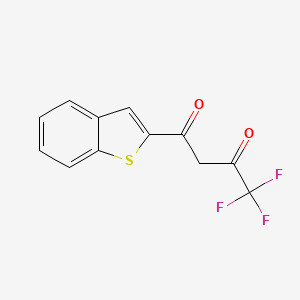

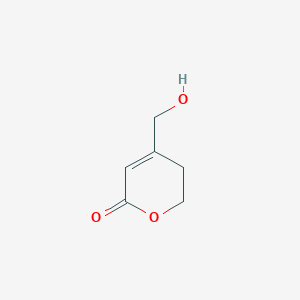



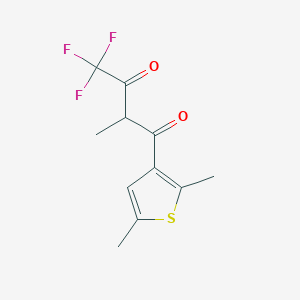
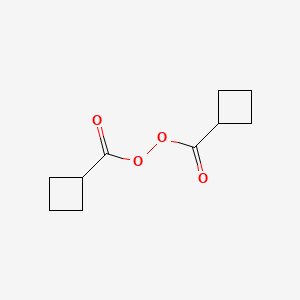
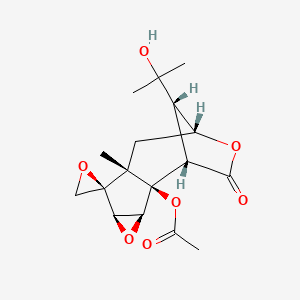
![[Orn5]-URP acetate](/img/structure/B14752167.png)
![Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate](/img/structure/B14752174.png)
![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
![Tricyclo[3.2.1.0~2,7~]octane](/img/structure/B14752187.png)
